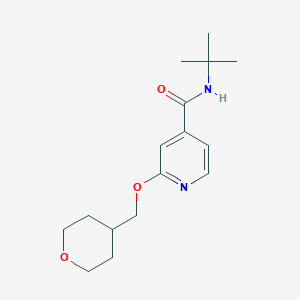

N-(tert-butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

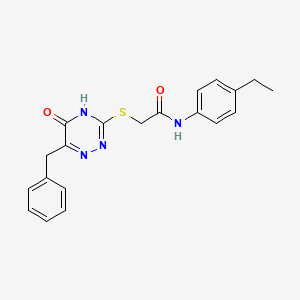

Description

Tertiary butyl esters, which are related to the compound you’re asking about, find large applications in synthetic organic chemistry . They can be introduced into a variety of organic compounds using flow microreactor systems .

Synthesis Analysis

A direct and sustainable synthesis of tertiary butyl esters has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied . For instance, the introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been achieved .Scientific Research Applications

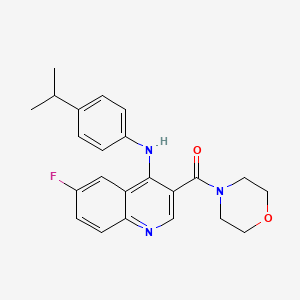

- Computational simulations revealed that Probe II inhibits ergosterol formation (essential for fungal cell membranes) by targeting Sterol 14-alpha demethylase (CYP51). In vitro studies confirmed its ability to prevent ergosterol synthesis in yeast cells .

- The novel compound Probe II shows promise as a potential drug treatment to address emerging drug resistance in Candida spp. It represents a new generation of antifungal agents .

- In silico analyses, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity), provide insights into its safety profile and potential therapeutic applications .

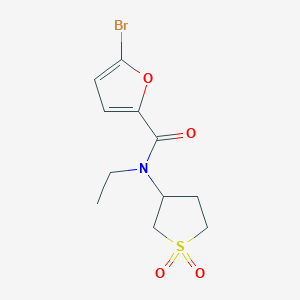

- Researchers have developed synthetic approaches to obtain this compound. For example, a facile synthesis of imidazo[4,5-b]pyridines involves Pd-catalyzed amide coupling reactions with 3-alkyl and 3-arylamino-2-chloropyridines and simple primary amides .

- The compound serves as an important intermediate in the synthesis of ceftolozane, a potent antibiotic. The synthetic route involves amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .

- ADMET analysis suggests that Probe II may be moderately toxic to humans. However, in vitro toxicity studies are necessary to determine its real-time safety level .

Antifungal Properties

Emerging Drug Resistance in Candida spp.

Pharmacological Potential

Synthetic Approaches

Intermediate in Drug Synthesis

Toxicity Considerations

properties

IUPAC Name |

N-tert-butyl-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)18-15(19)13-4-7-17-14(10-13)21-11-12-5-8-20-9-6-12/h4,7,10,12H,5-6,8-9,11H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTLOISFMCGJHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=NC=C1)OCC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(N,N-diallylsulfamoyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2752984.png)

![3-[2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2752985.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2752988.png)

![1,9,10,11,12,12-Hexachloro-5-oxatetracyclo[7.2.1.0^{2,8}.0^{4,6}]dodec-10-ene-3,7-dione](/img/structure/B2752989.png)

![N,N-dibenzyl-3-ethyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2752990.png)

![2-ethyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2752996.png)

![Tricyclo[3.3.1.02,7]nonan-6-ol](/img/structure/B2753000.png)

![4-(azepan-1-ylsulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2753003.png)